molecular formula C8H5BrFN B1528915 4-Bromo-2-fluoro-6-methylbenzonitrile CAS No. 1427438-75-2

4-Bromo-2-fluoro-6-methylbenzonitrile

Cat. No.: B1528915
CAS No.: 1427438-75-2
M. Wt: 214.03 g/mol
InChI Key: NQKDPPUHIHCHGG-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-6-methylbenzonitrile is an organic compound with the molecular formula C8H5BrFN. It is a derivative of benzonitrile, where the benzene ring is substituted with bromine, fluorine, and methyl groups. This compound is used in various chemical syntheses and has applications in scientific research.

Mechanism of Action

Target of Action

It is known that this compound is used in the synthesis of various organic compounds , suggesting that its targets could be a wide range of organic molecules.

Mode of Action

Given its use in organic synthesis , it can be inferred that it likely interacts with its targets through chemical reactions, leading to the formation of new compounds.

Biochemical Pathways

As a chemical used in synthesis, it is likely involved in various biochemical pathways depending on the specific reactions it is used in .

Result of Action

Given its role in the synthesis of other compounds , its primary effect is likely the formation of new organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-2-fluoro-6-methylbenzonitrile can be synthesized through several methods. One common method involves the bromination of 2-fluoro-6-methylbenzonitrile using bromine or a brominating agent under controlled conditions. Another method involves the Suzuki-Miyaura coupling reaction, where this compound is formed by coupling a boronic acid derivative with a halogenated benzonitrile .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions, where the reaction conditions are optimized for high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-6-methylbenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products

    Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.

    Coupling: Biphenyl derivatives or other complex aromatic compounds.

    Reduction: 4-Bromo-2-fluoro-6-methylbenzylamine.

Scientific Research Applications

4-Bromo-2-fluoro-6-methylbenzonitrile is used in various fields of scientific research:

    Chemistry: As a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: In the development of bioactive molecules and pharmaceuticals.

    Medicine: As an intermediate in the synthesis of drugs and therapeutic agents.

    Industry: In the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-fluoro-6-methylbenzonitrile
  • 4-Fluoro-2-methylbenzonitrile
  • 4-Bromo-2-fluoro-6-methoxybenzonitrile

Uniqueness

4-Bromo-2-fluoro-6-methylbenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. This makes it valuable in synthetic chemistry for creating diverse and complex molecules.

Properties

IUPAC Name

4-bromo-2-fluoro-6-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFN/c1-5-2-6(9)3-8(10)7(5)4-11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQKDPPUHIHCHGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C#N)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427438-75-2
Record name 4-bromo-2-fluoro-6-methylbenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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